

2-Bromo-4-methylthiazole CAS number and safety data

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

Cat. No.: B1268296

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Technical Guide: 2-Bromo-4-methylthiazole

CAS Number: 7238-61-1

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-methylthiazole**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document collates critical data including its Chemical Abstracts Service (CAS) number, physical and chemical properties, and detailed safety information. Furthermore, a likely experimental protocol for its synthesis via a two-step process is detailed, based on established chemical transformations of analogous thiazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

2-Bromo-4-methylthiazole is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of a reactive bromine atom at the 2-position makes this compound a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.^[1]

Table 1: Physicochemical Properties of **2-Bromo-4-methylthiazole**

Property	Value	References
CAS Number	7238-61-1	[1][2][3]
Molecular Formula	C ₄ H ₄ BrNS	[1][3]
Molecular Weight	178.05 g/mol	[1][3]
Appearance	Liquid, Colourless Oil	[3][4]
Density	1.654 g/mL at 25 °C	[3][4]
Boiling Point	90 °C at 25 Torr	[4]
Flash Point	90 °C (194 °F)	[3][4]
Refractive Index	n ₂₀ /D 1.572	[3]
SMILES String	<chem>Cc1csc(Br)n1</chem>	[3]
InChI Key	KLFWJAAGXUDNIS- UHFFFAOYSA-N	[1][3]

Safety and Handling

2-Bromo-4-methylthiazole is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Information for **2-Bromo-4-methylthiazole**

Category	Code	Description	References
Pictograms	GHS05, GHS07	Corrosion, Exclamation Mark	[3]
Signal Word	Danger	[3]	
Hazard Statements	H302	Harmful if swallowed.	[1][3][4]
H315	Causes skin irritation.	[1][3][4]	
H318	Causes serious eye damage.	[1][3][4]	
H335	May cause respiratory irritation.	[1][3][4]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[3][4]
P264	Wash skin thoroughly after handling.	[4]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3][4]	
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[3][4]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[3][4]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact	[3][4]	

lenses, if present and
easy to do. Continue
rinsing.

Experimental Protocols: Synthesis of 2-Bromo-4-methylthiazole

While a specific, peer-reviewed protocol for the synthesis of **2-Bromo-4-methylthiazole** is not readily available, a reliable synthetic route can be inferred from established methods for analogous compounds.[4][6] The most probable pathway involves a two-step sequence: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring system.[5] It involves the reaction of an α -haloketone with a thioamide. In this case, chloroacetone reacts with thiourea.

- Materials:
 - Chloroacetone
 - Thiourea
 - Ethanol (or a similar suitable solvent)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
 - To this solution, add chloroacetone (1 equivalent) dropwise at room temperature.
 - Heat the reaction mixture to reflux and maintain this temperature with stirring.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) to precipitate the crude product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.
- The crude 2-amino-4-methylthiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of **2-Bromo-4-methylthiazole** (Sandmeyer-type Reaction)

This step involves the diazotization of the 2-amino group followed by displacement with bromide. A common method for this transformation on heterocyclic amines is a Sandmeyer-type reaction.

- Materials:
 - 2-Amino-4-methylthiazole (from Step 1)
 - Copper(I) bromide (CuBr)
 - tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂) with HBr
 - Acetonitrile (or other suitable aprotic solvent)
- Procedure:
 - In a round-bottom flask, suspend 2-amino-4-methylthiazole (1 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.
 - Cool the mixture in an ice bath to 0 °C.
 - Add tert-butyl nitrite (1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting

material.

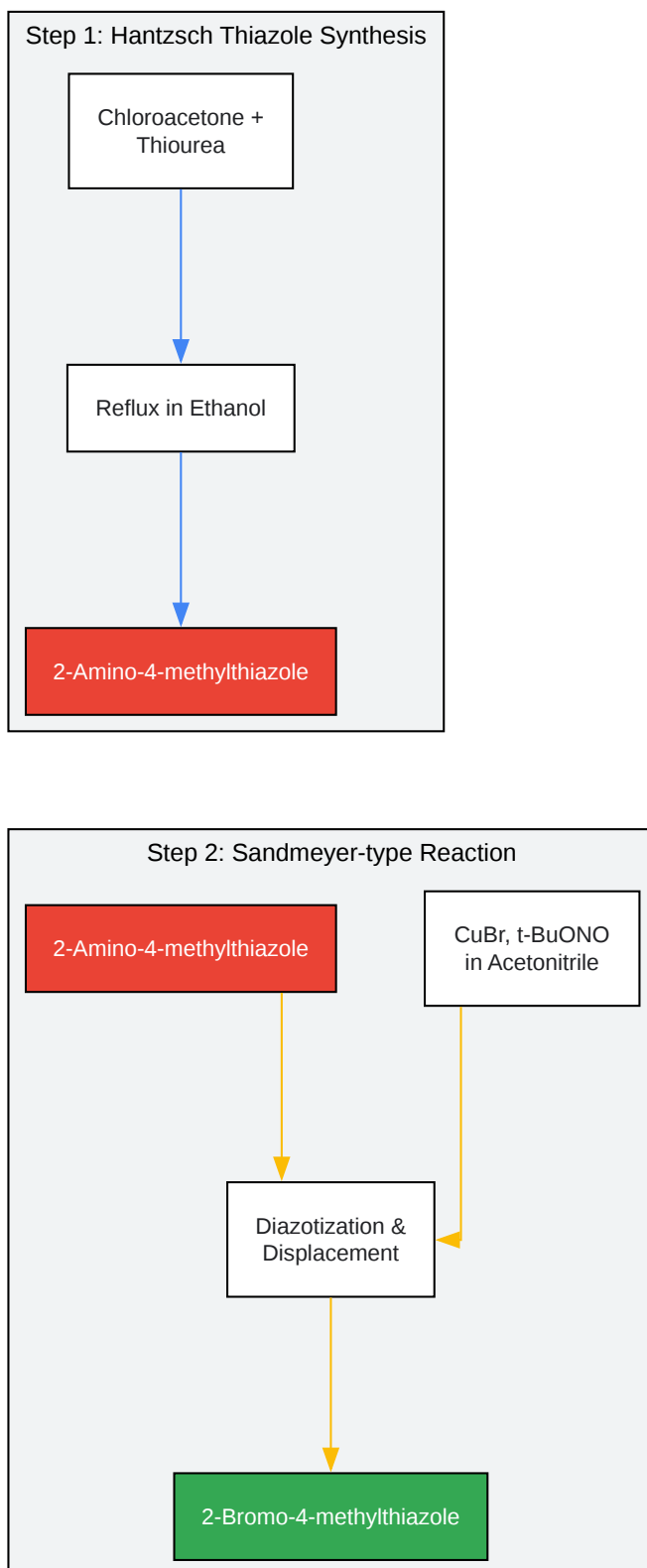
- Quench the reaction by pouring it into an aqueous solution of ammonia or sodium bicarbonate.
- Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-bromo-4-methylthiazole** by column chromatography on silica gel.

Applications and Biological Context

Thiazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.^{[1][7]} The **2-bromo-4-methylthiazole** scaffold serves as a versatile starting material for the synthesis of more complex molecules in drug discovery programs.^[1] The bromine atom at the 2-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.^[1] While specific biological activities for **2-Bromo-4-methylthiazole** are not extensively documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutic agents. For example, related benzothiazole derivatives are hypothesized to exert their biological effects through the modulation of key cellular signaling pathways such as PI3K/AKT and NF-κB.^[2]

Visualizations

The following diagram illustrates the proposed synthetic workflow for **2-Bromo-4-methylthiazole**.



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Caption: Proposed two-step synthesis of **2-Bromo-4-methylthiazole**.

Conclusion

2-Bromo-4-methylthiazole (CAS No: 7238-61-1) is a valuable heterocyclic intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. This guide has provided a consolidated resource of its key properties, comprehensive safety and handling information, and a detailed, plausible experimental protocol for its synthesis. The provided information aims to facilitate further research and application of this versatile chemical building block.

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